molecular formula C15H21FN2O2 B2748642 1-Cyclohexyl-3-[2-(4-fluorophenoxy)ethyl]urea CAS No. 1172408-25-1

1-Cyclohexyl-3-[2-(4-fluorophenoxy)ethyl]urea

Cat. No.: B2748642
CAS No.: 1172408-25-1
M. Wt: 280.343
InChI Key: QRSSNSYSLLZLAK-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-[2-(4-fluorophenoxy)ethyl]urea is an organic compound that features a cyclohexyl group, a fluorophenoxy group, and an ethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-[2-(4-fluorophenoxy)ethyl]urea typically involves the reaction of cyclohexyl isocyanate with 2-(4-fluorophenoxy)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-[2-(4-fluorophenoxy)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-Cyclohexyl-3-[2-(4-fluorophenoxy)ethyl]urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-[2-(4-fluorophenoxy)ethyl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexyl-3-(4-fluorophenyl)urea: Similar structure but lacks the ethyl group.

    1-Cyclohexyl-3-(2-ethylphenyl)urea: Similar structure but lacks the fluorophenoxy group.

    Glipizide Related Compound C: Contains a cyclohexyl group and a urea moiety but has different substituents.

Uniqueness

1-Cyclohexyl-3-[2-(4-fluorophenoxy)ethyl]urea is unique due to the presence of both the cyclohexyl and fluorophenoxy groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

1-cyclohexyl-3-[2-(4-fluorophenoxy)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O2/c16-12-6-8-14(9-7-12)20-11-10-17-15(19)18-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSSNSYSLLZLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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